Technical details regarding the exact reagents and conditions used in the synthesis are proprietary and typically not disclosed in scientific literature.
Zanubrutinib's molecular structure can be represented by its chemical formula, which is CHClNO. The compound features a complex arrangement that includes:
The molecular weight of zanubrutinib is approximately 373.87 g/mol. Structural data from crystallography studies indicate that zanubrutinib adopts a conformation favorable for binding to its target enzyme.
Zanubrutinib primarily functions through its interaction with Bruton tyrosine kinase. The chemical reaction can be summarized as follows:
Technical details regarding these interactions often involve kinetic studies that measure the rate of inhibition and affinity constants (Ki values) that characterize zanubrutinib's potency against Bruton tyrosine kinase.
The mechanism of action of zanubrutinib involves selective inhibition of Bruton tyrosine kinase, which plays a crucial role in B-cell receptor signaling pathways. The process can be described as follows:
Data from clinical trials indicate that zanubrutinib achieves sustained occupancy at Bruton tyrosine kinase, correlating with improved efficacy outcomes compared to other treatments like ibrutinib .
Zanubrutinib exhibits specific physical and chemical properties relevant for its formulation and stability:
These properties are critical for developing effective dosage forms and ensuring consistent therapeutic delivery.
Zanubrutinib is primarily used in clinical settings for treating hematological malignancies, particularly:
The ongoing studies aim to further elucidate its potential applications across various hematological disorders and improve treatment regimens for patients with limited options due to resistance or intolerance to existing therapies .
Bruton tyrosine kinase (BTK) emerged as a transformative therapeutic target following the seminal description of X-linked agammaglobulinemia (XLA) by Dr. Ogden Bruton in 1952. Genetic characterization in the 1990s identified BTK mutations as the molecular basis of XLA, revealing its non-redundant role in B-cell receptor (BCR) signaling and B-lymphocyte maturation [1]. This foundational research illuminated BTK's centrality in oncogenic B-cell signaling pathways, with aberrant activation documented across diverse B-cell malignancies including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia [1] [2]. The first-generation inhibitor ibrutinib (approved 2013) validated BTK inhibition clinically, demonstrating unprecedented efficacy in relapsed/refractory B-cell cancers. However, its kinome profile revealed off-target inhibition against EGFR, ITK, TEC, and JAK3 families, correlating clinically with adverse events (atrial fibrillation, bleeding, rash) not observed in XLA patients [1] [6]. This therapeutic limitation catalyzed the development of next-generation inhibitors with enhanced selectivity, culminating in zanubrutinib's discovery through BeiGene's multidisciplinary drug discovery program initiated in 2012 [1].
Zanubrutinib (BGB-3111) was engineered using structure-activity relationship (SAR)-guided rational design to maximize BTK specificity while minimizing off-target interactions. Key structural innovations focused on the core scaffold and acrylamide warhead positioning:
Pyrazolopyrimidine Core Modification: Replacement of ibrutinib's phenoxy-substituted pyrimidine with a methylimidazole-fused pyrazolopyrimidine scaffold reduced steric bulk, enhancing fit within BTK's hydrophobic pocket while impeding access to off-target kinases with larger active sites [1] [6]. Molecular modeling confirmed this core minimized clashes with non-conserved residues in kinases like EGFR (Cys797 vs BTK Cys481).
Acrylamide Warhead Positioning: Strategic relocation of the reactive acrylamide group from the ibrutinib's para-position to a meta-conformation on the benzamide ring optimized covalent binding kinetics to Cys481. This adjustment decreased electrophilic reactivity toward non-target cysteines in Tec-family kinases implicated in platelet-related bleeding events [1] [4].
Hydrogen Bond Network Optimization: Introduction of a tetrahydropyran (THP) oxygen atom created an additional hydrogen bond with BTK's Met477, improving binding affinity (Ki = 0.2 nM) and residence time. The THP moiety simultaneously enhanced aqueous solubility by 2.3-fold compared to ibrutinib analogs [6].
Table 1: Kinome-Wide Selectivity Profiling of BTK Inhibitors (IC50 < 100 nM)
Kinase Target | Ibrutinib | Zanubrutinib | Biological Consequence |
---|---|---|---|
BTK | 0.5 nM | 0.2 nM | Target inhibition |
EGFR | 5.8 nM | >10,000 nM | Rash/diarrhea reduction |
ITK | 11 nM | 1,250 nM | Reduced T-cell modulation |
TEC | 7.5 nM | 625 nM | Bleeding risk mitigation |
JAK3 | 17 nM | >10,000 nM | Immune function preservation |
HER4 | 8.7 nM | >10,000 nM | Cardiotoxicity reduction |
BMX | 9.8 nM | 842 nM | Angiogenesis impact |
Preclinical profiling across 370 kinases demonstrated zanubrutinib inhibited only 7 kinases beyond BTK at >50% (vs 17 for ibrutinib), confirming superior selectivity [1] [6]. This translated to reduced in vitro toxicity in cardiomyocytes (5-fold higher safety margin) and preserved platelet aggregation [4].
The synthesis of (±)-zanubrutinib employs convergent strategies with key transformations optimized for scalability and purity:
Table 2: Synthetic Route Efficiency Metrics for (±)-Zanubrutinib
Parameter | Route A | Route B | Improvement |
---|---|---|---|
Overall Yield | 42% | 62% | +48% |
Chromatographic Steps | 4 | 1 | -75% |
Purity (HPLC) | 98.2% | 99.7% | +1.5% |
Solvent Complexity | High (DMSO) | Low (EtOAc/H2O) | Greener profile |
Scalability | <1 kg | >100 kg | Industrial adoption |
Route B's efficiency gains derive from vectorial optimization—minimizing molecular complexity jumps per step—and strategic avoidance of protecting groups [6] [10]. The route exemplifies modern process chemistry principles, including catalysis-enabled convergence and in situ intermediate trapping.
Critical SAR insights driving zanubrutinib's design emerged from systematic analog profiling against ibrutinib and acalabrutinib:
Acrylamide Warhead Geometry: Meta-substitution (zanubrutinib) vs. para-substitution (ibrutinib) reduced the rate of covalent adduction with non-BTK cysteine-containing kinases by 8-fold while maintaining BTK inactivation kinetics (kinact/Ki = 1,300 M-1s-1 vs 1,450 M-1s-1 for ibrutinib). Ortho-substitution abolished activity entirely due to steric hindrance [6].
Heterocyclic Core Rigidification: The methylimidazo[1,2-a]pyrazine core in zanubrutinib enforced a planar conformation optimal for H-bonding with BTK's gatekeeper residue Thr474. Flexible linkers as in spebrutinib diminished residence time 3-fold due to entropic penalties [5] [6].
Solubility-Enhancing Moieties: The tetrahydropyran (THP) ring provided a 2.1-fold increase in membrane permeability (PAMPA) compared to cyclohexyl analogs while maintaining nanomolar potency. Removal or replacement with polar groups (e.g., morpholine) reduced cellular activity due to impaired diffusion [4] [6].
Resistance Mutation Profile: Unlike ibrutinib, zanubrutinib maintained partial activity (IC50 = 38 nM) against the C481S BTK mutant due to strengthened non-covalent interactions (ΔG = -2.3 kcal/mol). However, T474I gatekeeper mutations conferred cross-resistance across covalent inhibitors [2] [5].
Table 3: Structural Determinants of BTK Inhibitor Selectivity and Potency
Structural Feature | Ibrutinib | Acalabrutinib | Zanubrutinib | SAR Insight |
---|---|---|---|---|
Core Structure | Dihydrobenzodiazepine | Pyrazolopyrimidine | Imidazopyrazine | Planar cores enhance BTK specificity |
Acrylamide Position | para | ortho | meta | Meta-balances reactivity & specificity |
Solubilizing Group | Piperidine | Pyrimidine | Tetrahydropyran | THP optimizes permeability/P-gp efflux ratio |
BTK IC50 (cell-free) | 0.5 nM | 3.1 nM | 0.2 nM | Enhanced covalent binding kinetics |
C481S Mutant Inhibition | >1,000 nM | >1,000 nM | 38 nM | Non-covalent interactions compensate for C481S |
Synergy studies revealed zanubrutinib's combination benefit with BCL2 inhibitors (venetoclax) in ibrutinib-resistant diffuse large B-cell lymphoma (DLBCL) models, where co-treatment induced synergistic apoptosis (combination index=0.3-0.5) through complementary blockade of BCR-mediated survival signals and mitochondrial death pathways [5]. These SAR insights continue informing third-generation reversible BTK inhibitors (e.g., pirtobrutinib) designed to overcome covalent resistance mutations [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7